Cas no 326495-41-4 (14:0 PE-d54)

14:0 PE-d54 is a deuterium-labeled phosphatidylethanolamine lipid, specifically featuring a fully saturated 14-carbon (myristoyl) acyl chain with 54 deuterium atoms. This isotopically labeled compound is designed for use in metabolic tracing, lipidomics research, and membrane dynamics studies, where precise tracking of phospholipid behavior is required. The incorporation of deuterium enhances detection sensitivity in mass spectrometry and NMR analyses, enabling accurate quantification and localization in complex biological systems. Its high isotopic purity and chemical stability make it suitable for long-term experimental applications. The product is particularly valuable for investigating lipid metabolism, membrane biophysics, and lipid-protein interactions under controlled conditions.
14:0 PE-d54 structure
14:0 PE-d54 structure
商品名:14:0 PE-d54
CAS番号:326495-41-4
MF:C33H66NO8P
メガワット:635.853
CID:3166382
PubChem ID:46891713

14:0 PE-d54 化学的及び物理的性質

名前と識別子

    • 1,2-dimyristoyl-d54-sn-glycero-3-phosphoethanolamine
    • 14:0 PE-D54
    • NEZDNQCXEZDCBI-QHDWWDETSA-N
    • 14:0 D54 PE
    • 2-Azaniumylethyl (2R)-2,3-bis[(~2~H_27_)tetradecanoyloxy]propyl phosphate
    • DTXSID80677037
    • 326495-41-4
    • 2-azaniumylethyl [(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] phosphate
    • 14:0 PE-d54, 1,2-dimyristoyl-d54-sn-glycero-3-phosphoethanolamine, powder
    • 1,2-DIMYRISTOYL-D54-SN-GLYCERO-3-PHOSPHOETHANOLAMINE
    • 14:0 PE-d54
    • MDL: MFCD00674395
    • インチ: InChI=1S/C33H66NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3,(H,37,38)/t31-/m1/s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2
    • InChIKey: NEZDNQCXEZDCBI-QHDWWDETSA-N
    • ほほえんだ: C([2H])([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

計算された属性

  • せいみつぶんしりょう: 689.79154934g/mol
  • どういたいしつりょう: 689.79154934g/mol
  • 同位体原子数: 54
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 9
  • 重原子数: 43
  • 回転可能化学結合数: 35
  • 複雑さ: 686
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 139Ų
  • 疎水性パラメータ計算基準値(XlogP): 10.3

14:0 PE-d54 セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • ちょぞうじょうけん:−20°C

14:0 PE-d54 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030332-10mg
1,2-dimyristoyl-d54-sn-glycero-3-phosphoethanolamine,99%
326495-41-4 99%
10mg
¥13696 2024-05-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
860371P-10MG
14:0 PE-d54
326495-41-4
10mg
¥11824.07 2023-11-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
860371P-100MG
14:0 PE-d54
326495-41-4 1,2-dimyristoyl-d54-
100MG
28607.13 2021-05-14
A2B Chem LLC
AF58479-100mg
1,2-DIMYRISTOYL-D54-SN-GLYCERO-3-PHOSPHOETHANOLAMINE
326495-41-4 >99%
100mg
$13124.00 2024-04-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030332-100mg
1,2-dimyristoyl-d54-sn-glycero-3-phosphoethanolamine,99%
326495-41-4 99%
100mg
¥43542 2024-05-24
A2B Chem LLC
AF58479-25mg
1,2-DIMYRISTOYL-D54-SN-GLYCERO-3-PHOSPHOETHANOLAMINE
326495-41-4 >99%
25mg
$6612.00 2024-04-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030332-25mg
1,2-dimyristoyl-d54-sn-glycero-3-phosphoethanolamine,99%
326495-41-4 99%
25mg
¥21872 2024-05-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
860371P-25MG
14:0 PE-d54
326495-41-4 1,2-dimyristoyl-d54-
25MG
14355.52 2021-05-14
A2B Chem LLC
AF58479-10mg
1,2-DIMYRISTOYL-D54-SN-GLYCERO-3-PHOSPHOETHANOLAMINE
326495-41-4 >99%
10mg
$4154.00 2024-04-20

14:0 PE-d54 関連文献

14:0 PE-d54に関する追加情報

Latest Research Briefing on 326495-41-4 and 14:0 PE-d54 in Chemical Biology and Pharmaceutical Sciences

The chemical compound 326495-41-4 and the deuterated phospholipid 14:0 PE-d54 have recently gained significant attention in chemical biology and pharmaceutical research. This briefing synthesizes the latest findings regarding these compounds, focusing on their applications in membrane studies, drug delivery systems, and analytical methodologies.

326495-41-4, a small molecule with potential therapeutic applications, has been investigated for its role in modulating cellular pathways. Recent studies published in the Journal of Medicinal Chemistry (2023) have explored its structure-activity relationship, revealing promising interactions with specific protein targets involved in inflammatory responses. The compound's unique chemical scaffold makes it particularly interesting for developing novel anti-inflammatory agents.

14:0 PE-d54, a deuterated form of phosphatidylethanolamine, has emerged as a crucial tool in membrane biophysics research. Its applications span from studying lipid bilayer dynamics to serving as an internal standard in mass spectrometry-based lipidomics. A groundbreaking study in Analytical Chemistry (2024) demonstrated its superior performance in quantitative lipid analysis, offering enhanced precision compared to conventional standards.

Recent advances in synthetic chemistry have improved the production methods for both compounds. For 326495-41-4, researchers have developed a more efficient synthetic route with fewer steps and higher yields (Organic Process Research & Development, 2023). Similarly, the production of 14:0 PE-d54 has been optimized to achieve higher isotopic purity (>98% deuterium incorporation), as reported in the Journal of Labelled Compounds and Radiopharmaceuticals (2024).

The combination of these compounds in research settings has opened new possibilities. A notable application appears in drug delivery system development, where 326495-41-4's therapeutic potential is being combined with 14:0 PE-d54's membrane-mimicking properties to create targeted nanocarriers. Preliminary results from Nature Nanotechnology (2024) suggest improved drug loading capacity and controlled release profiles.

From an analytical perspective, the use of 14:0 PE-d54 as a quantitative standard has enabled more accurate measurements of 326495-41-4's pharmacokinetic properties. This synergy has significantly advanced our understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, as detailed in recent publications from the American Association of Pharmaceutical Scientists.

Future research directions include exploring 326495-41-4's potential in combination therapies and further refining 14:0 PE-d54's applications in advanced imaging techniques. The ongoing development of these compounds continues to push the boundaries of chemical biology and pharmaceutical sciences, offering exciting prospects for both fundamental research and therapeutic development.

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